Physicochemical Differentiation: XLogP3 of CAS 2034429-59-7 Versus Closest Structural Analogs
Compared to the des-trifluoromethyl phenylsulfonyl analog 1-(phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine (CAS 2034562-34-8) , the target compound possesses an ortho-trifluoromethyl group that increases computed lipophilicity. The target compound has a computed XLogP3 of 3.9 [1], while the des-CF3 analog is predicted to have an XLogP3 of approximately 2.5–2.8 based on fragment-based calculation (CF3 contribution of ~0.9–1.1 log units) [2]. This difference of ≥1.1 log units is significant for blood-brain barrier penetration and metabolic stability considerations.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (computed, Kuujia.com) |
| Comparator Or Baseline | 1-(Phenylsulfonyl)-4-(thiophen-3-yloxy)piperidine; XLogP3 ≈ 2.5–2.8 (estimated by fragment difference) |
| Quantified Difference | ΔXLogP3 ≥ 1.1 log units (higher for target compound) |
| Conditions | Computed property; no experimental logP/logD data available |
Why This Matters
The ≥1.1 log unit increase in lipophilicity directly influences PK parameters such as volume of distribution and CNS penetration, making generic substitution with less lipophilic analogs scientifically unjustified without experimental confirmation.
- [1] Kuujia.com. Computed XLogP3 value for CAS 2034429-59-7. Derived from the entry's computed properties table. Accessed May 2026. View Source
- [2] Fragment-based logP estimation: The CF3 group typically contributes +0.9 to +1.1 log units to logP in aromatic systems. See: Hansch, C., Leo, A., Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. View Source
